6-(4-T-BUTYLPHENYL)NICOTINIC ACID 6-(4-T-BUTYLPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 1261950-30-4
VCID: VC11718366
InChI: InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)14-9-6-12(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

6-(4-T-BUTYLPHENYL)NICOTINIC ACID

CAS No.: 1261950-30-4

Cat. No.: VC11718366

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

6-(4-T-BUTYLPHENYL)NICOTINIC ACID - 1261950-30-4

Specification

CAS No. 1261950-30-4
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name 6-(4-tert-butylphenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)14-9-6-12(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19)
Standard InChI Key DFDVRNLCHAUKEI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-(4-Tert-butylphenyl)nicotinic acid consists of a pyridine-3-carboxylic acid scaffold with a 4-tert-butylphenyl substituent at the 6-position (Figure 1). The tert-butyl group introduces significant steric bulk and hydrophobicity, which may influence solubility, bioavailability, and target binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₇NO₂
Molecular Weight255.31 g/mol
IUPAC Name6-[4-(tert-butyl)phenyl]pyridine-3-carboxylic acid
Substituent Position6-position of pyridine ring

The tert-butyl group (C(CH₃)₃) at the para position of the phenyl ring enhances electron-donating effects, potentially altering the electronic environment of the pyridine ring and its carboxylic acid functionality .

Hypothetical Synthesis Pathways

Cross-Coupling Strategies

A plausible route involves Suzuki-Miyaura coupling between a halogenated nicotinic acid precursor and a 4-tert-butylphenylboronic acid derivative:

  • Halogenation: Introduce a bromine or iodine atom at the 6-position of nicotinic acid. For example, 6-bromonicotinic acid could be synthesized via directed ortho-metalation or electrophilic substitution .

  • Protection of Carboxylic Acid: Convert the carboxylic acid to a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) to prevent interference during coupling .

  • Coupling Reaction: React 6-bromonicotinic acid tert-butyl ester with 4-tert-butylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) .

  • Deprotection: Hydrolyze the tert-butyl ester using acidic conditions (e.g., HCl in dioxane) to regenerate the carboxylic acid .

Reaction Scheme:

6-Bromonicotinic acid tert-butyl ester+4-tert-butylphenylboronic acidPd catalyst6-(4-tert-butylphenyl)nicotinic acid tert-butyl esterHCl6-(4-tert-butylphenyl)nicotinic acid\text{6-Bromonicotinic acid tert-butyl ester} + \text{4-tert-butylphenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{6-(4-tert-butylphenyl)nicotinic acid tert-butyl ester} \xrightarrow{\text{HCl}} \text{6-(4-tert-butylphenyl)nicotinic acid}

Challenges and Optimization

  • Steric Hindrance: The bulky tert-butyl group may slow coupling kinetics, necessitating elevated temperatures or microwave-assisted conditions.

  • Regioselectivity: Ensuring substitution at the 6-position requires careful control of directing groups during halogenation .

Physicochemical Properties (Hypothesized)

Solubility and Lipophilicity

The tert-butylphenyl group likely reduces aqueous solubility compared to nicotinic acid (logP ~1.5). Estimated logP for 6-(4-tert-butylphenyl)nicotinic acid is ~3.8, suggesting enhanced membrane permeability but potential challenges in formulation .

Thermal Stability

Analogous tert-butyl-substituted compounds exhibit decomposition temperatures above 200°C . Differential scanning calorimetry (DSC) would be required to confirm melting points.

CompoundLp(a) ReductionTRPV1 Activation
Nicotinic acid22.9% Yes
6-(4-Tert-butylphenyl)NAHypothesizedLikely Reduced

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